molecular formula C15H12N2O2 B13021939 1-Benzyl-3-nitro-1H-indole

1-Benzyl-3-nitro-1H-indole

Cat. No.: B13021939
M. Wt: 252.27 g/mol
InChI Key: JLYGDCIYGZTNOQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and a nitro group at the third position of the indole ring

Preparation Methods

The synthesis of 1-Benzyl-3-nitro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this method, phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include benzyl phenylhydrazine and a suitable nitro-substituted ketone or aldehyde .

Another method involves the direct nitration of 1-Benzyl-1H-indole. This can be achieved by treating 1-Benzyl-1H-indole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position .

Scientific Research Applications

1-Benzyl-3-nitro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, indole derivatives are known to bind to multiple receptors with high affinity, which can modulate signaling pathways involved in disease processes . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components .

Properties

IUPAC Name

1-benzyl-3-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-17(19)15-11-16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYGDCIYGZTNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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